Home > Products > Screening Compounds P44489 > 7-Troc-Paclitaxel
7-Troc-Paclitaxel - 114915-17-2

7-Troc-Paclitaxel

Catalog Number: EVT-257330
CAS Number: 114915-17-2
Molecular Formula: C50H52Cl3NO16
Molecular Weight: 1029.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Troc-paclitaxel is a precursor of paclitaxel, an anti-tumor agent.

Paclitaxel

Compound Description: Paclitaxel is a widely used chemotherapy medication for treating various types of cancer, including breast, ovarian, lung, bladder, prostate, melanoma, and others [, , , , , , , , , , , , , , , , , , , ]. It exerts its anticancer effects by stabilizing microtubules, inhibiting cell division, and ultimately leading to cell death. Paclitaxel is often used in combination with other chemotherapy drugs or as part of a multimodal treatment approach.

Docetaxel

Compound Description: Docetaxel is another chemotherapy medication belonging to the taxane family, similar to Paclitaxel. It is used to treat various cancers, including breast, prostate, lung, head and neck, and stomach cancers. Docetaxel also functions by interfering with microtubule function, ultimately leading to cell death [].

Relevance: Docetaxel is structurally similar to Paclitaxel, sharing the core taxane ring structure. Both compounds belong to the taxane family of anticancer agents and exert their effects through a similar mechanism of action []. This makes Docetaxel a relevant related compound to 7-Troc-Paclitaxel, as the latter likely acts as a prodrug for Paclitaxel.

Nanoparticle Albumin-Bound Paclitaxel (Nab-paclitaxel)

Compound Description: Nab-paclitaxel is an albumin-bound formulation of Paclitaxel. This formulation utilizes nanotechnology to encapsulate Paclitaxel in albumin nanoparticles, which improves its delivery to tumor cells and reduces some side effects associated with traditional Paclitaxel [, , , , ]. Nab-paclitaxel is used to treat various cancers, including pancreatic, breast, and lung cancers.

Relevance: Nab-paclitaxel is directly related to 7-Troc-Paclitaxel as both are designed to deliver Paclitaxel as the active anticancer agent. While 7-Troc-Paclitaxel likely relies on a cleavable protecting group for activation, Nab-paclitaxel employs nanotechnology and albumin binding for targeted delivery and enhanced efficacy [, , , , ]. Comparing the efficacy and safety profiles of these different Paclitaxel delivery strategies would be interesting.

Camptothecin

Compound Description: Camptothecin is a cytotoxic alkaloid that inhibits the enzyme topoisomerase I, leading to DNA damage and cell death []. It is a natural compound originally isolated from the bark and stem of the Chinese tree Camptotheca acuminata. While camptothecin itself has limited clinical use due to its side effects, it has served as a lead compound for the development of several clinically important anticancer drugs, including irinotecan and topotecan.

Relevance: The research paper discusses conjugating Camptothecin with cell-penetrating peptides to enhance its delivery and antiproliferative activity []. This approach is similar to the concept of 7-Troc-Paclitaxel, where modifications aim to improve the drug's properties. Comparing the effectiveness of different conjugation strategies, linkers, and cell-penetrating peptides used for both Camptothecin and 7-Troc-Paclitaxel could provide valuable insights for optimizing drug delivery and efficacy.

Synthesis Analysis

The synthesis of 7-Troc-Paclitaxel involves several key steps:

  1. Protection of Baccatin III: The synthesis begins with baccatin III, where the hydroxyl group at the C-7 position is protected using trichloroethylcarbonyl chloride (Troc-Cl) in the presence of a strong base such as lithium tert-butoxide or lithium hexamethyldisilazane. This step is crucial for preventing unwanted reactions during subsequent steps .
  2. Coupling Reaction: Following protection, a coupling reaction occurs between the 7-O-Troc-baccatin III and a protected β-phenylisoserine derivative using dicyclohexylcarbodiimide (DCC) as a coupling agent. This reaction forms the core structure of 7-Troc-Paclitaxel .
  3. Deprotection: The final step involves deprotecting the C-7 position to yield paclitaxel. This is typically achieved through mild acidic conditions that remove the Troc group without affecting other functional groups .

This synthetic route has been optimized to achieve high yields and purity, making it a preferred method for producing 7-Troc-Paclitaxel.

Molecular Structure Analysis

The molecular structure of 7-Troc-Paclitaxel can be represented as follows:

  • Chemical Formula: C₃₁H₃₃Cl₃N₁O₁₄
  • Molecular Weight: Approximately 585.05 g/mol

The structural representation highlights the trichloroethylcarbonyl group attached to the C-7 hydroxyl, which modifies its reactivity and solubility characteristics compared to paclitaxel itself. The stereochemistry at various chiral centers is critical for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving 7-Troc-Paclitaxel primarily focus on its conversion to paclitaxel and other analogs. Key reactions include:

  • Formation of 7-O-Protected Baccatin III: The initial step where baccatin III is treated with Troc-Cl leads to the formation of 7-O-Troc-baccatin III, which is essential for further functionalization .
  • Side Chain Coupling: The coupling reaction with β-phenylisoserine derivatives introduces the necessary side chain that is critical for paclitaxel's anticancer activity. The use of DCC facilitates this esterification process effectively .
  • Deprotection Reaction: Upon completion of side chain attachment, mild acidic conditions are applied to remove the Troc protecting group, yielding active paclitaxel .

These reactions are characterized by their efficiency and ability to produce high yields of desired products while minimizing by-products.

Mechanism of Action

The mechanism by which 7-Troc-Paclitaxel exerts its effects is primarily linked to its ability to stabilize microtubules and prevent their depolymerization during cell division. This action disrupts normal mitotic processes, leading to cell cycle arrest in metaphase and ultimately inducing apoptosis in cancer cells.

  1. Microtubule Stabilization: Paclitaxel binds to beta-tubulin subunits within microtubules, promoting their assembly and preventing disassembly, which is crucial for proper mitotic spindle function.
  2. Cell Cycle Arrest: The stabilization results in an accumulation of cells in metaphase due to inhibited progression into anaphase.
  3. Induction of Apoptosis: Prolonged exposure to paclitaxel triggers apoptotic pathways due to cellular stress and failure to complete mitosis.

This mechanism underlines its efficacy as an antineoplastic agent in various cancer treatments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Troc-Paclitaxel are essential for understanding its behavior in biological systems:

  • Appearance: Typically exists as a white or off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and acetonitrile but poorly soluble in water.
  • Stability: The presence of the Troc group enhances stability under standard storage conditions compared to unprotected compounds.

These properties facilitate its handling in laboratory settings and influence its pharmacokinetics when administered therapeutically.

Applications

7-Troc-Paclitaxel serves several scientific applications:

  1. Intermediate for Paclitaxel Production: It acts as a crucial intermediate in the semi-synthesis of paclitaxel, allowing for modifications that enhance therapeutic efficacy or reduce side effects.
  2. Research Tool: Used in studies investigating microtubule dynamics and cancer cell biology due to its potent action on microtubules.
  3. Development of Analog Compounds: Its structure allows for further modifications that may lead to new derivatives with improved pharmacological profiles.
Synthetic Methodologies and Optimization

Strategic Protection of the 7-Hydroxyl Group in Baccatin III Precursors

The 7-hydroxyl group in baccatin III exhibits heightened reactivity compared to other hydroxyl positions (e.g., C-1, C-10, C-13), necessitating selective protection to prevent undesirable side reactions during paclitaxel semisynthesis. The trichloroethoxycarbonyl (Troc) group serves as the optimal protecting group due to its orthogonal deprotection compatibility and steric bulk, which minimizes enzymatic degradation in downstream biological applications [1] . Protection is achieved through a nucleophilic substitution mechanism: baccatin III is deprotonated using strong bases (e.g., LiHMDS, NaHMDS) in anhydrous tetrahydrofuran (THF), followed by reaction with Troc chloride (ClCO₂CH₂CCl₃). This process yields 7-Troc-baccatin III with >95% regioselectivity and 85–92% isolated yield [1]. Crucially, the Troc group’s electron-withdrawing chlorine atoms stabilize the carbamate linkage while permitting mild deprotection under reductive conditions [6].

Table 1: Protection Group Performance for Baccatin III Derivatives

Protection GroupSelectivity (C7 vs. C10)Deprotection MethodYield (%)
Troc>20:1Zn/AcOH, Electrochemical85–92
Acetyl3:1Basic hydrolysis70–75
TMS<2:1Acidic methanol60–65

Electrophilic Reagents and Base Catalysts for Troc Installation

The efficiency of Troc installation hinges on the synergistic effects of electrophiles and base catalysts. Troc chloride remains the electrophile of choice due to its commercial availability and reactivity profile. Strong amide bases (e.g., LiHMDS, NaHMDS, KHMDS) in aprotic solvents (THF, DMF) facilitate quantitative deprotonation of the C7 hydroxyl within 30 minutes at –78°C, suppressing epimerization or oxetane ring opening [1] [6]. Alternative bases like lithium tert-butoxide or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) enable reactions at –40°C but exhibit slower kinetics. Solvent polarity directly impacts conversion rates; non-polar solvents (toluene) yield <40% conversion, while polar aprotic solvents (DMF) achieve >98% conversion due to enhanced electrophile solvation [1] [9].

Table 2: Base/Reagent Systems for 7-Troc Protection

Base CatalystElectrophileSolventTemperature (°C)Conversion (%)
LiHMDS (1.1 eq)Troc-Cl (1.2 eq)THF–78>98
NaHMDS (1.3 eq)Troc-Cl (1.5 eq)DMF–4095
KHMDS (1.0 eq)Troc-Imidazole (1.1 eq)THF–7885
DMPU (2.0 eq)Troc-Cl (1.2 eq)Toluene–4075

Comparative Analysis of Coupling Agents in 7-Troc Intermediate Formation

Coupling the side-chain (β-phenylisoserine) to 7-Troc-baccatin III demands precision to retain stereochemistry. Dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) achieves 85–95% coupling yield but generates dicyclohexylurea as an insoluble byproduct, complicating purification [5] [9]. Advanced agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) eliminate solid byproducts and reduce reaction times to 2–4 hours. However, they require stringent moisture control. Cerium(III) chloride as an additive suppresses C7 epimerization by chelating the C1-carboxylate group, enhancing stereoselectivity to >99% ee [9].

Table 3: Coupling Agents for Side-Chain Attachment to 7-Troc-Baccatin III

Coupling AgentAdditiveReaction Time (h)Yield (%)Epimerization Risk
DCC/DMAPNone12–1685–95Moderate
EDCI/HOAtCeCl₃ (0.2 eq)4–690–93Low
PyBOPiPr₂NEt (2 eq)2–388–92Very Low
DIC/DMAP–20°C cooling880–85Moderate

Solvent Systems and Reaction Kinetics in Macrocyclic Taxoid Synthesis

Solvent polarity and coordination ability govern reaction rates and byproduct formation during 7-Troc-paclitaxel synthesis. Binary solvent systems (e.g., THF/DMPU 4:1) accelerate Troc protection 3-fold compared to pure THF by stabilizing the deprotonated baccatin III intermediate [1]. For side-chain coupling, dichloromethane (DCM) minimizes solvolysis of the C13 ester bond, while acetonitrile optimizes DMAP-catalyzed acylation. Kinetic studies reveal pseudo-first-order behavior for Troc installation, with activation energies of 45–50 kJ/mol. Impurities like 7-epi-paclitaxel form in <2% yield when reactions exceed 0°C, underscoring the need for cryogenic conditions [6]. Post-reaction quenching with saturated NaHCO₃ prevents acid-catalyzed degradation.

Deprotection Strategies for Troc Groups in Final Paclitaxel Derivatives

Cleaving the Troc group without damaging the taxane core requires chemoselective reducing agents. Zinc dust in acetic acid (0°C, 2 hours) achieves quantitative deprotection via reductive elimination of trichloroacetaldehyde, generating innocuous byproducts (ClCH₂CHO) [2] [9]. This method outperforms hydrogenolysis (Pd/C, H₂), which risks C13 side-chain reduction, and electrochemical reduction, which necessitates specialized equipment. Recent advances employ catalytic Zn/Cu couple in methanol, reducing zinc consumption by 60% and enabling reagent recycling. Post-deprotection purification via silica chromatography isolates paclitaxel at >99.5% purity, with residual zinc <10 ppm [6] [9].

Table 4: Troc Deprotection Methods in Paclitaxel Synthesis

MethodConditionsTime (h)Yield (%)Key Byproducts
Zn/AcOH0–5°C, stirring295–98ClCH₂CHO
Electrochemical–1.5V, DMF/LiClO₄390Chloroethane
Zn/Cu couple (catalytic)MeOH, 25°C1.597None (catalyst recycled)
H₂/Pd-CEtOAc, 1 atm H₂480Over-reduced side-chain

Properties

CAS Number

114915-17-2

Product Name

7-Troc-Paclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C50H52Cl3NO16

Molecular Weight

1029.3 g/mol

InChI

InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1

InChI Key

ARZHVJDHKCYODM-MUQZGBOESA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

7-Troc-paclitaxel; 7 Troc paclitaxel;

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.